1-(6-Chloropyridin-3-yl)-4-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBDVWVDKZQPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 6 Chloropyridin 3 Yl 4 Methylpiperazine and Its Analogues
Retrosynthetic Analysis and Key Disconnections for Pyridinylpiperazines
Retrosynthetic analysis of the target molecule, 1-(6-chloropyridin-3-yl)-4-methylpiperazine, reveals two primary and logical disconnections. The most common disconnection is at the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) nitrogen. This leads to two key synthons: a 6-chloropyridin-3-yl electrophile and a 1-methylpiperazine (B117243) nucleophile. This approach is synthetically feasible through a nucleophilic aromatic substitution (SNAr) reaction.
A second, less common, disconnection could be made at the C-C bond if the piperazine were to be constructed directly onto the pyridine ring. However, the former C-N disconnection is more prevalent due to the commercial availability and straightforward reactivity of the starting materials.
Established Synthetic Routes to the Core Piperazine Moiety
The formation of the pyridinylpiperazine core can be achieved through several established synthetic routes. These methods primarily focus on the formation of the C-N bond between the pyridine and piperazine moieties or the construction of the piperazine ring itself.
The reaction of a halogenated pyridine with a piperazine derivative is a cornerstone of pyridinylpiperazine synthesis. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups.
In the case of di-substituted pyridines, such as 3,6-dichloropyridine, the regioselectivity of the SNAr reaction with 1-methylpiperazine is a critical factor. The position of substitution is influenced by the electronic and steric effects of the substituents on the pyridine ring. For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the nature of the 3-substituent plays a significant role in directing the incoming nucleophile to either the C-2 or C-6 position. researchgate.net
Research has shown that bulky 3-substituents tend to direct the substitution to the less sterically hindered 6-position. researchgate.net Conversely, certain electron-withdrawing groups can influence the electronic environment of the pyridine ring, thereby affecting the regioselectivity. For example, with a 3-cyano or 3-trifluoromethyl substituent, the reaction with 1-methylpiperazine in acetonitrile (B52724) favors the formation of the 6-substituted isomer. In contrast, 3-carboxylate and 3-amide substituents favor the formation of the 2-isomer. researchgate.net
| 3-Substituent on 2,6-Dichloropyridine | Solvent | Ratio of 6-isomer to 2-isomer |
|---|---|---|
| -CN | Acetonitrile | 9:1 |
| -CF3 | Acetonitrile | 9:1 |
| -COOCH3 | Acetonitrile | 1:9 |
| -CONH2 | Acetonitrile | 1:9 |
The choice of solvent can have a profound impact on the regioselectivity of SNAr reactions. The ability of a solvent to act as a hydrogen-bond acceptor is a key determinant. researchgate.net For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a dramatic switch in regioselectivity is observed when changing the solvent. researchgate.net
In a non-hydrogen-bond accepting solvent like dichloromethane (B109758) (DCM), the reaction shows a high preference for substitution at the 2-position. Conversely, in a strong hydrogen-bond accepting solvent like dimethyl sulfoxide (B87167) (DMSO), the selectivity is reversed, favoring the 6-position. researchgate.net This is attributed to the solvent's ability to stabilize the transition state leading to a specific regioisomer.
| Solvent | Kamlet-Taft β parameter (Hydrogen-bond accepting ability) | Regioselectivity (6-isomer:2-isomer) |
|---|---|---|
| Dichloromethane (DCM) | 0.10 | 1:16 |
| Acetonitrile | 0.31 | 1:9 |
| Acetone | 0.48 | 1:4 |
| Dimethylformamide (DMF) | 0.69 | 1.5:1 |
| Dimethyl sulfoxide (DMSO) | 0.76 | 2:1 |
Reductive amination is a versatile method for the synthesis of the piperazine ring itself, often starting from simpler precursors. This approach typically involves the reaction of a dicarbonyl compound with a diamine, followed by reduction of the resulting diimine. Alternatively, a tandem reductive amination-cyclization can be employed. nih.gov
For the synthesis of N-methylpiperazine, a common starting material, reductive amination of piperazine with formaldehyde (B43269) and a reducing agent is a widely used industrial process. The choice of reducing agent can vary, with common examples including sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation. nih.gov
The construction of the piperazine ring can also be achieved through various cyclization reactions. A common strategy involves the cyclization of a linear diamine precursor. nih.gov For instance, a 1,2-diamine can be reacted with a two-carbon electrophile to form the six-membered ring. nih.gov
More advanced methods include palladium-catalyzed cyclization reactions, which allow for the modular synthesis of highly substituted piperazines. organic-chemistry.org Another approach involves the catalytic reductive cyclization of dioximes, which can be formed from the sequential double Michael addition of nitrosoalkenes to primary amines. nih.gov These methods provide access to a wide range of substituted piperazines that can then be used in the synthesis of pyridinylpiperazines.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine Ring Functionalization
Specific Synthetic Pathways for this compound
Two primary and effective strategies for the synthesis of the title compound involve the coupling of a suitable 6-chloropyridin-3-ylmethyl precursor with 1-methylpiperazine. These methods are direct N-alkylation via nucleophilic substitution and reductive amination.
A common and direct method for synthesizing this compound is the nucleophilic substitution reaction between a reactive 6-chloropyridin-3-ylmethyl precursor and 1-methylpiperazine. A typical precursor for this reaction is 3-(chloromethyl)-6-chloropyridine. In this process, the secondary amine nitrogen of 1-methylpiperazine acts as a nucleophile, displacing the chloride ion from the benzylic-like position of the pyridine precursor.
The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is critical, with polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) being frequently employed to facilitate the reaction. The reaction mixture is typically heated to ensure a reasonable reaction rate. nih.govresearchgate.net For instance, the synthesis of analogous pyridinylpiperazine derivatives has been successfully achieved by reacting a chloropyridine derivative with a piperazine in acetonitrile under reflux conditions in the presence of potassium carbonate. nih.gov
Another viable, though less direct, precursor is 6-chloropyridin-3-ylmethanol. This alcohol can be converted into a more reactive intermediate in situ, such as a tosylate or mesylate, or directly used under conditions that facilitate its reaction with the amine. For example, the synthesis of the analogous compound 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine involves the reaction of 6-chloropyridin-3-ylmethanol with 4-ethylpiperazine in the presence of a strong base like sodium hydride in an aprotic solvent.
A second major synthetic route is reductive amination. This two-step, one-pot process involves the initial reaction of 6-chloronicotinaldehyde (B1585923) (6-chloro-3-pyridinecarboxaldehyde) with 1-methylpiperazine to form an intermediate iminium ion. This intermediate is then reduced in situ to yield the final tertiary amine product, this compound. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective choice that is widely used for this purpose. nih.gov This method is advantageous as it often proceeds under mild conditions with high yields and is applicable to a wide range of aldehydes and amines. researchgate.net The synthesis of Abemaciclib, a complex pharmaceutical, utilizes a similar reductive amination step between 6-bromonicotinaldehyde (B16785) and N-ethylpiperazine. mdpi.com
The efficiency of the synthesis of this compound via nucleophilic substitution is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time. Optimization aims to maximize the yield of the desired product while minimizing side reactions, such as the formation of quaternary ammonium (B1175870) salts from over-alkylation.
Below is a data table illustrating a hypothetical optimization study for the N-alkylation of 1-methylpiperazine with 3-(chloromethyl)-6-chloropyridine. The data reflects typical trends observed in similar nucleophilic substitution reactions. researchgate.net
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | Reflux | 12 | 75 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 8 | 82 |
| 3 | Et₃N (2.0) | Acetonitrile | Reflux | 24 | 68 |
| 4 | NaH (1.2) | THF | 60 | 6 | 85 |
| 5 | K₂CO₃ (1.5) | DMF | 100 | 6 | 88 |
| 6 | K₂CO₃ (2.5) | DMF | 100 | 6 | 91 |
| 7 | Cs₂CO₃ (1.5) | DMF | 80 | 8 | 89 |
This is a representative table based on established chemical principles for optimization studies.
From this representative data, it can be inferred that a stronger, non-nucleophilic base in a polar aprotic solvent at an elevated temperature generally leads to higher yields and shorter reaction times. Using a slight excess of the base is also beneficial for driving the reaction to completion.
Advanced Synthetic Strategies and Scalability Assessments
Beyond the fundamental pathways, advanced synthetic strategies can be employed to enhance the efficiency and control of the synthesis, particularly when considering larger-scale production.
Chemoselectivity: In the context of synthesizing this compound, chemoselectivity is a key consideration. 1-Methylpiperazine has two nitrogen atoms, but one is tertiary and the other is secondary. N-alkylation reactions, such as nucleophilic substitution and reductive amination, will selectively occur at the more nucleophilic and less sterically hindered secondary amine, leading to the desired product without reaction at the tertiary nitrogen.
Regioselectivity: The regioselectivity of the synthesis is primarily dictated by the starting materials. In the nucleophilic substitution pathway using 3-(chloromethyl)-6-chloropyridine, the reaction occurs specifically at the chloromethyl group. The chlorine atom on the pyridine ring is attached to an sp²-hybridized carbon and is significantly less reactive towards nucleophilic substitution under these conditions. Similarly, in the reductive amination pathway, the reaction is directed by the aldehyde functional group on the 6-chloronicotinaldehyde, ensuring the piperazine moiety is attached at the desired position.
Stereoselectivity: The target molecule, this compound, is achiral, and therefore, stereoselectivity is not a factor in its synthesis. However, if chiral analogues or derivatives were to be synthesized, for example by introducing a chiral center on the piperazine ring or the side chain, stereoselective synthetic methods would become crucial.
Scaling up the synthesis of N-substituted pyridinylpiperazine derivatives from the laboratory to an industrial scale introduces several important considerations. columbia.edu
Cost and Availability of Starting Materials: The economic viability of the process depends heavily on the cost of raw materials like 6-chloronicotinic acid (a precursor to the aldehyde and alcohol) and 1-methylpiperazine. Sourcing these materials from reliable suppliers at a competitive price is essential.
Process Safety: On a large scale, the handling of flammable solvents (e.g., DMF, acetonitrile), reactive reagents (e.g., sodium hydride), and the potential for exothermic reactions must be carefully managed. Process safety assessments are required to identify and mitigate potential hazards.
Reaction Efficiency and Atom Economy: Maximizing the yield and minimizing waste (improving atom economy) are critical for industrial production. This involves optimizing reaction conditions to reduce the formation of byproducts and the need for excess reagents.
Solvent Selection and Recycling: The choice of solvent is influenced by factors beyond reaction performance, including cost, environmental impact, and ease of recovery and recycling. Greener solvent alternatives are increasingly favored.
Purification: Developing a robust and scalable purification method is crucial. While laboratory-scale purification might rely on column chromatography, industrial-scale production typically uses more efficient methods like crystallization, distillation, or extraction to isolate the final product in high purity.
Regulatory Compliance: The manufacturing process must comply with relevant health, safety, and environmental regulations. For pharmaceutical applications, adherence to Good Manufacturing Practices (GMP) is mandatory.
The development of flow chemistry processes, as demonstrated for the synthesis of other complex molecules like Nilotinib, offers potential advantages for the industrial production of pyridinylpiperazine derivatives by providing better control over reaction parameters, enhancing safety, and allowing for continuous production. columbia.educolumbia.edu
Chemical Reactions and Derivatization Strategies
The structure of this compound offers several sites for further chemical modification and derivatization.
The chlorine atom on the pyridine ring can be a handle for further functionalization. While less reactive than the chloromethyl precursor used in its synthesis, it can undergo nucleophilic aromatic substitution (SₙAr) reactions, particularly with strong nucleophiles or under metal-catalyzed conditions (e.g., Buchwald-Hartwig amination). This could be used to introduce a variety of substituents, such as alkoxy, amino, or cyano groups, at the 6-position of the pyridine ring.
The tertiary amine of the piperazine ring can undergo oxidation to form an N-oxide. Furthermore, it can react with alkyl halides to form a quaternary ammonium salt. The N-methyl group could potentially be removed through N-dealkylation reactions, which are known metabolic pathways for many arylpiperazine derivatives, to yield 1-(6-chloropyridin-3-yl)piperazine. nih.govresearchgate.net This secondary amine could then be functionalized with different alkyl or acyl groups.
These derivatization strategies allow for the creation of a library of related compounds, which can be useful for exploring structure-activity relationships in various chemical and biological contexts.
Oxidation Reactions of the Compound
The piperazine and pyridine moieties in this compound offer sites for oxidation, primarily leading to the formation of N-oxides. These transformations can alter the compound's electronic properties and solubility. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for such reactions.
The tertiary amine of the methylpiperazine group can be oxidized to its corresponding N-oxide. Similarly, the nitrogen atom of the pyridine ring can undergo oxidation to form a pyridine-N-oxide. The reaction conditions can often be tuned to favor mono-oxidation at either the piperazine or pyridine nitrogen, or to achieve di-oxidation.
Representative Oxidation Reaction:
| Oxidizing Agent | Potential Product(s) | Typical Reaction Conditions |
| m-Chloroperoxybenzoic acid (m-CPBA) | This compound-1-oxide, 1-(6-Chloro-1-oxido-pyridin-3-yl)-4-methylpiperazine, or the di-N-oxide | Inert solvent (e.g., dichloromethane, chloroform), room temperature |
| Hydrogen Peroxide (H₂O₂) | This compound-1-oxide, 1-(6-Chloro-1-oxido-pyridin-3-yl)-4-methylpiperazine, or the di-N-oxide | Acetic acid as solvent, elevated temperature |
Reduction Reactions of the Compound
Reduction reactions involving this compound can target the chloropyridine ring. A significant transformation in this category is the hydrogenation of the pyridine ring to a piperidine (B6355638) ring. Another important reduction is the de-chlorination of the aromatic ring.
Catalytic transfer hydrogenation is a modern and efficient method for the reduction of N-heterocyles. This technique often employs a transition metal catalyst, such as iridium or rhodium complexes, with a hydrogen donor like formic acid or isopropanol (B130326). The conditions can be mild and show good functional group tolerance. For instance, the reduction of the pyridine ring to a piperidine ring can be achieved using such methods.
Dehalogenation of the chloropyridinyl group can also be accomplished via catalytic hydrogenation, often using a palladium catalyst (e.g., Pd/C) and a hydrogen source, which could be hydrogen gas or a transfer hydrogenation reagent.
Representative Reduction Reactions:
| Reaction Type | Reagents and Catalysts | Product |
| Pyridine Ring Hydrogenation | [Cp*RhCl₂]₂, HCOOH/NEt₃ | 1-(Piperidin-3-yl)-4-methylpiperazine |
| De-chlorination | Pd/C, H₂ (gas) or Ammonium formate | 1-(Pyridin-3-yl)-4-methylpiperazine |
Nucleophilic Substitution Reactions at the Chloropyridinyl Group
The chlorine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by nucleophiles, particularly at the C2 and C6 positions.
A variety of nucleophiles can be used to displace the chloride, leading to a diverse range of analogues. Common nucleophiles include amines, alkoxides, and thiols. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile method for forming new carbon-nitrogen bonds at the site of the chlorine atom. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Examples of Nucleophilic Substitution Reactions:
| Nucleophile/Reaction Type | Reagents and Conditions | Product |
| Amines (SNAr) | Primary or secondary amine, heat, possibly with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO, DMF) | 1-(6-(Alkyl/Arylamino)pyridin-3-yl)-4-methylpiperazine |
| Alkoxides | Sodium or potassium alkoxide (e.g., NaOMe, KOtBu) in the corresponding alcohol or an aprotic solvent (e.g., THF, Dioxane) | 1-(6-Alkoxypyridin-3-yl)-4-methylpiperazine |
| Buchwald-Hartwig Amination | Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs₂CO₃), Toluene or Dioxane | 1-(6-(Alkyl/Arylamino)pyridin-3-yl)-4-methylpiperazine |
Pharmacological Target Identification and Mechanism of Action Studies
Exploration of Molecular Targets and Associated Pathways
The primary molecular targets of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine are believed to be a range of neurotransmitter receptors, which are crucial for synaptic transmission and neuronal signaling. The modulation of these receptors can lead to significant alterations in brain chemistry and function.
Neurotransmitter Receptor Modulations
The interaction of this compound with various neurotransmitter receptors is a key area of investigation. Its structural features, particularly the chloropyridinyl and methylpiperazine moieties, suggest potential affinity for several receptor families.
Dopamine (B1211576) Receptor Interactions, particularly D3 Subtype Agonism
While direct studies on this compound are limited, preliminary investigations into structurally similar compounds suggest a potential interaction with dopamine receptors. Specifically, the ethyl-substituted analogue, 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine, has been suggested to act as an agonist for the dopamine D3 receptor subtype. The dopamine D3 receptor is primarily located in the limbic areas of the brain and is involved in cognitive and emotional functions. Agonism at this receptor is an area of interest for potential therapeutic interventions in neurological and psychiatric disorders. However, without specific binding affinity (Ki) or functional efficacy (EC50 or % activation) data for this compound, its role as a D3 agonist remains speculative.
| Compound | Binding Affinity (Ki) for D3 Receptor | Functional Activity |
|---|---|---|
| This compound | Data not available | Data not available |
Serotonin (B10506) Receptor Affinity, particularly 5-HT₂C Agonism
Currently, there is a lack of publicly available scientific literature or patent data detailing the interaction of this compound with serotonin receptors, including the 5-HT₂C subtype. The 5-HT₂C receptor is a G-protein coupled receptor involved in the regulation of mood, appetite, and reward pathways. While many piperazine-containing compounds exhibit affinity for various serotonin receptor subtypes, the specific binding profile and functional activity of this compound at the 5-HT₂C receptor have not been reported.
| Compound | Binding Affinity (Ki) for 5-HT₂C Receptor | Functional Activity |
|---|---|---|
| This compound | Data not available | Data not available |
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation
The structural motif of a chloropyridinyl group is characteristic of the neonicotinoid class of compounds, which are known to act as agonists at nicotinic acetylcholine receptors (nAChRs). A structurally similar compound, 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine, is classified as a neonicotinoid and is understood to modulate neurotransmission by binding to nAChRs. These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes. While it is plausible that this compound also acts as a modulator of nAChRs, specific studies confirming this interaction and detailing its potency and selectivity for different nAChR subtypes are not currently available.
| Compound | Binding Affinity (Ki) for nAChRs | Functional Activity |
|---|---|---|
| This compound | Data not available | Data not available |
GABA-A Receptor Interactions
There is no available research to suggest that this compound directly interacts with GABA-A receptors. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a target for many sedative, anxiolytic, and anticonvulsant drugs. The pharmacology of piperazine (B1678402) derivatives is diverse, but a direct modulatory effect of this specific compound on GABA-A receptor function has not been documented in the scientific literature.
| Compound | Modulatory Effect on GABA-A Receptors |
|---|---|
| This compound | Data not available |
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Antagonism
No studies have been found that indicate this compound acts as an antagonist at the metabotropic glutamate receptor 5 (mGluR5). The mGluR5 is a G-protein coupled receptor that plays a role in synaptic plasticity and is a target for the treatment of various neurological and psychiatric disorders. While the development of mGluR5 antagonists is an active area of research, there is no evidence to link this specific compound to this pharmacological class.
| Compound | IC₅₀ for mGluR5 Antagonism |
|---|---|
| This compound | Data not available |
Enzyme Inhibition Profiles
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. researchgate.netnih.gov Several approved CDK4/6 inhibitors, such as Palbociclib, feature a piperazine moiety, which is often projected towards the solvent-exposed region of the protein, making it a suitable point for modification. nih.govsemanticscholar.org
Researchers have designed and synthesized novel covalent CDK4/6 inhibitors based on the Palbociclib scaffold by attaching Michael acceptors to the piperazine ring. researchgate.netnih.gov These derivatives have demonstrated antiproliferative activity against various cancer cell lines. researchgate.net The rationale for targeting the piperazine moiety is supported by crystallographic studies showing its orientation, which allows for the introduction of electrophilic warheads to form covalent bonds with nearby amino acid residues like Thr107. nih.gov
Given that this compound contains a piperazine ring, a common feature in many CDK4/6 inhibitors, it is plausible that this compound could serve as a scaffold for the design of new inhibitors within this class.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A4 (a Palbociclib derivative) | MDA-MB-231 (Breast Cancer) | 0.51 |
| MCF-7 (Breast Cancer) | 0.48 |
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. mdpi.com The inhibition of certain CA isoforms, particularly those associated with tumors like CA IX and XII, is an area of interest in cancer research. nih.gov
The primary mechanism of action for many CA inhibitors involves the binding of a sulfonamide group to the zinc ion in the enzyme's active site. mdpi.com Studies on 4-substituted pyridine-3-sulfonamide (B1584339) derivatives have shown inhibitory activity against several human CA isoforms. nih.gov For instance, a compound bearing a 4-(3,4-dichlorophenyl)piperazine moiety demonstrated a broad spectrum of growth inhibition against numerous human tumor cell lines. nih.gov
However, it is important to note that the inhibitory activity of these compounds is largely attributed to the sulfonamide group. Since this compound lacks a sulfonamide moiety, it is unlikely to act as a classic carbonic anhydrase inhibitor through the same mechanism. Interestingly, some studies have investigated piperazine derivatives as carbonic anhydrase activators, though the structure-activity relationship is complex. nih.gov
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in oncology. plos.org The piperazine scaffold is a recurring feature in the design of EGFR inhibitors.
A variety of piperazine-containing compounds have been synthesized and evaluated for their EGFR inhibitory activity. For example, piperazine-tethered thiophene-3-carboxamide (B1338676) selenides have shown potent antiproliferative effects, with some compounds exhibiting significant EGFR kinase inhibition at nanomolar concentrations. nih.gov Similarly, coumarin-piperazine 1,2,3-triazole hybrids and rhodanine-piperazine hybrids have also been identified as potent EGFR inhibitors. tandfonline.commdpi.comnih.gov Molecular docking studies have further elucidated the favorable binding interactions of these piperazine derivatives within the EGFR active site. tandfonline.commdpi.comnih.gov
The presence of the piperazine ring in this compound, coupled with the extensive research demonstrating the efficacy of other piperazine-containing molecules as EGFR inhibitors, suggests that this compound could be a candidate for further investigation in this area.
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 18i (a piperazine-tethered thiophene-3-carboxamide selenide) | EGFR Kinase | 42.3 |
Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the degradation of endocannabinoids, and its inhibition is a therapeutic strategy for pain and inflammation. nih.gov Among the classes of FAAH inhibitors, piperidine (B6355638) and piperazine derivatives have been extensively studied.
Specifically, piperidine/piperazine aryl ureas have been identified as potent covalent inhibitors of FAAH. nih.gov The proposed mechanism involves the FAAH-induced distortion of the amide bond in these compounds, which facilitates a nucleophilic attack by a serine residue (Ser241) in the enzyme's active site, leading to the formation of a covalent enzyme-inhibitor adduct. nih.gov Additionally, piperazine-carbamates have been developed as irreversible FAAH inhibitors. nih.govmdpi.com
These findings for related piperazine-containing compounds, particularly those with urea (B33335) or carbamate (B1207046) functionalities, indicate that the piperazine scaffold can be incorporated into molecules designed to target and inhibit FAAH1.
Human glutaminyl cyclase (hQC) is an enzyme involved in the post-translational modification of proteins and peptides by converting N-terminal glutaminyl and glutamyl residues into pyroglutamate. nih.gov This process is implicated in the pathology of conditions such as Alzheimer's disease, making hQC an attractive therapeutic target. nih.govnih.gov
Current research on hQC inhibitors has focused on various chemical scaffolds, with competitive benzimidazole-based inhibitors showing promise in clinical trials. frontiersin.org Structural studies of hQC in complex with inhibitors have revealed key interactions within the active site. nih.govdrugbank.com However, a review of the existing literature does not readily identify piperazine-containing compounds as a significant class of glutaminyl cyclase inhibitors. Therefore, there is currently no direct evidence to suggest that this compound or its close analogs would inhibit QPCT or QPCTL.
Broader Biological Activities: Antimicrobial, Anti-inflammatory, and Antiviral Potential
While specific studies on the antimicrobial, anti-inflammatory, and antiviral activities of this compound are not extensively detailed in publicly available literature, the broader class of piperazine derivatives has demonstrated significant potential in these areas. The piperazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.
Antimicrobial Potential: A variety of N-alkyl and N-aryl piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain piperazine derivatives have exhibited noteworthy efficacy against clinically relevant strains like Staphylococcus aureus. The antimicrobial potential often stems from the specific substitutions on the piperazine ring, which influence the compound's ability to interfere with essential microbial processes.
Anti-inflammatory Properties: The anti-inflammatory effects of piperazine derivatives are an active area of investigation. Studies on related compounds have shown that they can modulate inflammatory pathways. For example, some novel piperazine compounds have been found to reduce edema and decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models. nih.gov This suggests that compounds like this compound could potentially exert anti-inflammatory effects by interfering with the signaling cascades that drive the inflammatory response.
Ligand-Receptor Interaction Dynamics and Selectivity
Understanding how a compound binds to its receptor targets is crucial for elucidating its pharmacological effects and potential for therapeutic development. For this compound, insights into its receptor interactions can be gleaned from studies on structurally similar compounds.
In Vitro Binding Affinity and Selectivity Profiling
Direct in vitro binding affinity data for this compound across a wide range of receptors is limited in published literature. However, research on a closely related analog, 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine, provides valuable preliminary insights. Preliminary studies suggest that this ethyl-substituted analog acts as an agonist for dopamine receptors, with a particular affinity for the D3 subtype. It is also suggested to interact with nicotinic acetylcholine receptors (nAChRs), a mechanism shared with neonicotinoid insecticides.
The table below summarizes the reported receptor interactions for the closely related analog, 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine. It is important to note that these are qualitative descriptions and specific binding affinities (e.g., Kᵢ values) are not specified in the available sources.
| Receptor Target | Reported Interaction |
| Dopamine D3 Receptor | Agonist |
| Nicotinic Acetylcholine Receptors (nAChRs) | Interaction |
Data based on preliminary studies of the structurally similar compound 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine.
Further comprehensive in vitro binding assays are necessary to determine the precise affinity and selectivity profile of this compound across a panel of CNS and other relevant receptors.
Allosteric Modulation Mechanisms of Action
Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. nih.gov This can offer a more nuanced approach to modulating receptor activity compared to direct agonists or antagonists.
Currently, there is no specific evidence to suggest that this compound functions as an allosteric modulator at any particular receptor. The study of allosteric modulation is a complex field, and determining whether a compound acts via an allosteric mechanism requires specialized functional assays that measure changes in the potency or efficacy of an orthosteric ligand in the presence of the compound . While the piperazine scaffold is present in some known allosteric modulators of G protein-coupled receptors (GPCRs), the specific structural features of this compound would need to be investigated in appropriate assay systems to explore any potential allosteric activity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of the 6-Chloropyridin-3-yl Moiety on Bioactivity
The 6-chloropyridin-3-yl fragment is a critical pharmacophore, significantly influencing the molecule's interactions with biological targets.
The presence of a chlorine atom at the 6-position of the pyridine (B92270) ring profoundly affects the molecule's electronic and steric properties. Halogen atoms like chlorine are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). In the case of pyridine, the inductive effect typically dominates, leading to a decrease in the electron density of the aromatic ring. uoanbar.edu.iq This electron-withdrawing nature can make the pyridine ring more susceptible to nucleophilic attack. uoanbar.edu.iq
Quantum chemical calculations on chlorinated pyridines have shown that chlorine substitution alters the in-plane ring normal modes and impacts the frontier molecular orbitals and molecular electrostatic potential maps. rsc.orgresearchgate.net The introduction of a chlorine atom can also influence intramolecular charge delocalization and, consequently, the bond strengths within the pyridine ring. rsc.orgresearchgate.net From a steric perspective, the chlorine atom adds bulk to the 6-position, which can be a critical factor in determining the molecule's ability to fit into a receptor's binding pocket. Structure-activity relationship studies on various scaffolds have indicated that the presence of a 6-chloro group can enhance affinity for certain receptors. nih.govcuny.edu The specific placement of the chlorine atom is crucial, as different positional isomers can exhibit varied biological activities.
| Property | Effect of Chlorine Substitution | Consequence for Bioactivity |
|---|---|---|
| Electronic Profile | Electron-withdrawing (Inductive effect) | Modulates pKa, alters electrostatic interactions with receptor. nih.govrsc.org |
| Steric Profile | Increases bulk at the 6-position | Influences ligand fit and orientation within the binding site. nih.gov |
| Lipophilicity | Increases | May enhance membrane permeability and access to target sites. |
The nitrogen atom within the pyridine ring is a key feature for receptor interaction. Its lone pair of electrons allows it to act as a hydrogen bond acceptor, a fundamental interaction in molecular recognition by biological targets. nih.gov This hydrogen bonding capability is crucial for anchoring the ligand within the active site of a receptor, contributing significantly to binding affinity. nih.govnih.gov
Furthermore, the pyridine ring as a whole can participate in π–π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in the receptor's binding pocket. nih.gov The polarity induced by the nitrogen atom enhances these interactions compared to a simple benzene (B151609) ring. nih.gov The nitrogen atom also lowers the pKa of the pyridine ring compared to aliphatic amines, influencing its ionization state at physiological pH and thereby affecting its interaction with charged residues in the receptor.
Significance of the 4-Methylpiperazine Moiety
The 4-methylpiperazine moiety is a common feature in many biologically active compounds, contributing to solubility, conformation, and receptor binding. nih.govnih.govrsc.org
The piperazine (B1678402) ring is a six-membered heterocycle that typically adopts a chair conformation, which is its most thermodynamically stable state. nih.gov This ring system provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target receptor. nih.gov The piperazine ring can act as a linker or scaffold, positioning the pharmacophoric groups—in this case, the 6-chloropyridin-3-yl moiety and the N-methyl group—in a specific spatial arrangement required for biological activity. researchgate.net The inherent basicity and solubility of the piperazine heterocycle also make it a privileged structure in drug design. researchgate.net
The methylation of the nitrogen atom at the 4-position of the piperazine ring has several important consequences for receptor binding and selectivity. The methyl group increases the steric bulk around the nitrogen, which can influence how the ligand fits into the binding pocket and can introduce selectivity for certain receptor subtypes. mdpi.com
N-methylation also affects the basicity (pKa) of the piperazine nitrogen. Generally, the addition of a methyl group, an electron-donating group, increases the basicity of the amine. This change in basicity can alter the strength of ionic interactions with acidic residues in the receptor. Furthermore, the methyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target. mdpi.com Studies on N-methylpiperazine chalcones have shown that the incorporation of the methyl group can significantly improve inhibitory potency against certain enzymes. mdpi.com
| Property | Effect of N-Methylation | Influence on Receptor Interaction |
|---|---|---|
| Basicity (pKa) | Increases | Strengthens ionic interactions with acidic residues. |
| Steric Hindrance | Increases | Can enhance selectivity for specific receptor subtypes. mdpi.com |
| Lipophilicity | Increases | Improves membrane permeability. mdpi.com |
Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound to improve its properties while retaining its biological activity. The piperazine ring can be replaced by various other cyclic diamine structures. enamine.netenamine.netacs.orgnih.gov The goal of such replacements is often to fine-tune pharmacokinetic properties, reduce side effects, or explore new interactions with the target receptor. enamine.netnih.gov
Examples of piperazine bioisosteres include homopiperazine (B121016) (a seven-membered ring), as well as various bridged, fused, and spirocyclic diamines. researchgate.netenamine.netnih.gov Dihydropiperazine, a partially unsaturated analog, would introduce a degree of rigidity compared to the flexible piperazine ring. This change in conformational flexibility can have a significant impact on binding affinity and selectivity. For instance, replacing a piperazine ring with a more rigid di-azaspiroalkane has been shown to affect the affinity for the target protein in some cases. nih.gov The choice of a bioisostere depends on the specific requirements of the drug target and the desired physicochemical properties. nih.gov
Linker Region Contributions to SAR
The linker, the molecular bridge connecting the pyridinylpiperazine core to another chemical moiety, is a key determinant of a compound's interaction with its biological target. Modifications to the linker's composition, length, and rigidity can significantly impact potency and selectivity.
Research on a series of arylpiperazine derivatives designed as type I interferon inducers revealed that a carbonyl (-CO-) linker was crucial for their activity. nih.gov In this study, analogs containing a carbonyl moiety generally exhibited greater potency compared to those with thiourea (B124793) or urea (B33335) linkers. nih.gov For instance, the introduction of a carbonyl linker in combination with a benzyl (B1604629) moiety with trimethoxy substitution on the adjacent aryl ring resulted in a potent type I interferon inducer. nih.gov This suggests that the electronic properties and the ability of the carbonyl group to act as a hydrogen bond acceptor are important for the observed biological response.
Conversely, studies on sulfonyl (-SO2-) piperazine analogs have identified this group as a key scaffold for negative allosteric modulators of human α4β2 and α3β4 nicotinic acetylcholine (B1216132) receptors. nih.gov The sulfonyl group, with its distinct electronic and steric profile, directs the interaction of these molecules with the receptor, and modifications to the aryl group attached to the sulfonyl moiety can fine-tune potency and selectivity. nih.gov
While a direct methylene (B1212753) (-CH2-) bridge in the specific context of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine is part of the core structure when considering the methyl group on the piperazine, extending this with longer alkyl chains can influence activity. In broader arylpiperazine research, the length and flexibility of such alkyl linkers are known to be critical for optimizing receptor affinity. nih.gov
The table below summarizes the general impact of these linkers on the activity of arylpiperazine-containing compounds based on available literature.
| Linker Type | General Impact on Biological Activity | Example Compound Class |
| Methylene (-CH2-) | Influences spatial orientation and flexibility; optimal length is crucial for receptor binding. nih.gov | 5-HT1A Receptor Ligands |
| Carbonyl (-CO-) | Often enhances potency; acts as a hydrogen bond acceptor, which can be critical for target interaction. nih.gov | Type I Interferon Inducers |
| Sulfonyl (-SO2-) | Provides a distinct electronic and steric profile, leading to specific receptor interactions. nih.gov | Nicotinic Receptor Modulators |
A methylene (-CH2-) linker, being a simple alkyl chain, imparts a high degree of flexibility to the molecule. This allows the terminal group to explore a wider conformational space, which can be advantageous for fitting into a binding pocket. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and potentially lower affinity. Molecular modeling studies on long-chain arylpiperazines have shown that extended conformations are often preferred in solvent simulations, while bent geometries can dominate in a vacuum. mdpi.com
In contrast, a carbonyl (-CO-) group introduces a degree of rigidity due to the planar nature of the amide or ketone functionality. This conformational constraint can pre-organize the molecule into a more favorable binding conformation, thereby reducing the entropic cost of binding and potentially increasing affinity.
The sulfonyl (-SO2-) group also imposes significant conformational constraints. The tetrahedral geometry of the sulfur atom and the steric bulk of the oxygen atoms can restrict the rotation of adjacent bonds, leading to a more defined three-dimensional structure. This rigidity can be beneficial for achieving high selectivity for a particular receptor subtype.
Computational studies on 2-substituted piperazines have highlighted that conformational preferences can significantly impact biological activity. In some cases, an axial conformation was found to be preferred and further stabilized by intramolecular hydrogen bonds, which in turn influenced binding to the α7 nicotinic acetylcholine receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For a series of aryl alkanol piperazine derivatives with antidepressant activities, statistically significant 2D-QSAR models were developed. nih.gov These models, with high correlation coefficients (r² > 0.924), indicated that descriptors related to atom-type counts, dipole moment, and molecular shape are important for their biological activity. nih.gov The predictive power of these models was validated through cross-validation and by predicting the activity of a test set of compounds. nih.gov
The general steps involved in deriving and validating a QSAR model are outlined below:
| Step | Description |
| 1. Data Set Selection | A series of compounds with known biological activities is selected. |
| 2. Descriptor Calculation | Molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. |
| 3. Model Development | A mathematical model is created to correlate the descriptors with the biological activity using statistical methods like multiple linear regression or partial least squares. |
| 4. Model Validation | The model's statistical significance and predictive ability are assessed using techniques such as cross-validation and external validation with a test set of compounds. |
The selection of appropriate molecular descriptors is a critical step in developing a robust and predictive QSAR model. These descriptors quantify various aspects of a molecule's structure and properties.
For piperazine derivatives, a variety of descriptors have been shown to be important. In a study of piperazine and keto piperazine derivatives as renin inhibitors, constitutional descriptors such as the number of double bonds and the number of oxygen atoms were found to play a vital role in their binding to the enzyme. nih.gov
In another QSAR study on aryl alkanol piperazine derivatives, descriptors such as the highest occupied molecular orbital (HOMO) energy, principal moments of inertia, and shadow indices were found to be significant in controlling their norepinephrine (B1679862) reuptake inhibition activity. nih.gov
Commonly used descriptors in QSAR modeling of piperazine derivatives include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.
Steric Descriptors: Molecular weight, molar refractivity, van der Waals volume.
Topological Descriptors: Connectivity indices, shape indices.
Hydrophobic Descriptors: LogP, solvent-accessible surface area.
Pharmacophore Model Development
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. It is a valuable tool in drug discovery for virtual screening and designing new molecules with desired activities.
While a specific pharmacophore model for this compound has not been publicly detailed, pharmacophore models have been developed for various classes of pyridinylpiperazine and arylpiperazine analogs. For instance, a pharmacophore model for condensed pyridine and pyrimidine (B1678525) analogs as HMG-CoA reductase inhibitors suggested that hydrophobicity, a hydrogen acceptor feature, and optimal steric refractivity are crucial for their inhibitory activity. nih.gov
The development of a pharmacophore model typically involves the following steps:
Selection of a training set of active compounds: A group of molecules with known high affinity for the target is chosen.
Conformational analysis: The possible conformations of each molecule are generated.
Feature identification: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings are identified.
Model generation and validation: A 3D arrangement of these features is proposed and then validated by its ability to distinguish active from inactive compounds.
For arylpiperazine-based ligands, a common pharmacophore often includes a basic nitrogen atom (in the piperazine ring), an aromatic ring, and a hydrophobic feature. The specific arrangement and the inclusion of other features like hydrogen bond acceptors or donors depend on the specific biological target.
Identification of Key Pharmacophore Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold and its analogs, several key pharmacophore elements have been identified through systematic structural modifications and subsequent biological evaluation. thieme-connect.com These elements are critical for the compound's affinity and efficacy at its target receptors.
The primary pharmacophoric features can be broken down into three main components:
The Pyridinyl Moiety: The substituted pyridine ring is a crucial element. The nature and position of the substituent on this ring can significantly impact activity. For instance, the chlorine atom at the 6-position of the pyridine ring is a key feature. The electronegativity and size of this halogen can influence the electronic properties of the pyridine ring and its interaction with the receptor. thieme-connect.com
The Piperazine Core: The piperazine ring acts as a central scaffold, providing a specific spatial orientation for the other functional groups. The basic nitrogen atom within the piperazine ring is often a key interaction point, forming hydrogen bonds or ionic interactions with the biological target. The conformational flexibility of the piperazine ring also allows the molecule to adopt an optimal conformation for binding.
The N-Substituent on the Piperazine Ring: The substituent at the N4 position of the piperazine ring is a major determinant of the compound's pharmacological profile. In the case of this compound, this is a methyl group. In more complex analogs, this position is often occupied by a larger arylpiperazine moiety connected via a linker, which significantly influences receptor affinity and selectivity. thieme-connect.com
| Pharmacophore Element | Role in Biological Activity |
| 6-Chloropyridin-3-yl Group | Essential for interaction with the receptor. The chlorine atom influences the electronic distribution of the pyridine ring. |
| Piperazine Ring | Acts as a central, conformationally flexible scaffold. The basic nitrogen is a key interaction site. |
| N4-Methyl Group | Contributes to the overall size, shape, and lipophilicity of the molecule, influencing its binding affinity and pharmacokinetic properties. |
Spatial Arrangement of Chemical Features Essential for Activity
In studies of related compounds, where the methyl group is replaced by a more complex side chain, the length and nature of the linker between the piperazine core and a terminal aryl group have been shown to be critical. For instance, in a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, a flexible linker of three carbon atoms was found to be important for maintaining agonistic activity at D2, D3, and 5-HT1A receptors. thieme-connect.com This suggests that a specific distance and geometry between the pyridinyl and the terminal aryl group are required for optimal receptor activation.
Furthermore, the nature of the terminal aryl group itself plays a significant role. The replacement of a benzo[b]thiophen-4-yl group with other heterocyclic systems like 4-(piperazin-1-yl)thieno[3,2-c]pyridine (B26421) or 3-(piperazin-1-yl)benzo[d]isothiazole led to a loss of efficacy at the D2L receptor. thieme-connect.com This highlights the importance of the specific electronic and steric properties of this part of the molecule for receptor interaction. In contrast, the introduction of a 4-(piperazin-1-yl)-1H-indole group at this position resulted in high efficacy at all three receptors (D2, D3, and 5-HT1A). thieme-connect.com
These findings indicate that the spatial arrangement of a hydrogen bond acceptor (the pyridine nitrogen), a basic center (the piperazine nitrogen), and a hydrophobic aromatic region (the terminal aryl group) is a key determinant of the biological activity in this class of compounds. The precise distances and angles between these features, governed by the linker and the rigidity of the aromatic systems, are crucial for productive binding to the target receptors.
| Structural Feature | Impact on Spatial Arrangement and Activity |
| Linker Length | A three-carbon linker between the piperazine and a terminal aryl group appears optimal for maintaining activity at dopamine (B1211576) and serotonin (B10506) receptors in related analogs. thieme-connect.com |
| Terminal Aryl Group | The nature of the terminal aryl group is critical for receptor affinity and efficacy. An indole (B1671886) moiety has been shown to be favorable for activity at D2, D3, and 5-HT1A receptors. thieme-connect.com |
| Overall Molecular Conformation | The ability of the molecule to adopt a specific low-energy conformation that complements the receptor binding site is essential for its biological function. |
No Publicly Available Research on the Computational Chemistry of this compound
Following a comprehensive search of scientific literature and databases, no specific molecular docking or molecular dynamics simulation studies have been published for the chemical compound this compound. As a result, a detailed article on its computational chemistry and in silico approaches, as per the requested outline, cannot be generated at this time.
The requested sections and subsections require specific data from research that has not been made publicly available. These include:
Computational Chemistry and in Silico Approaches
Molecular Dynamics (MD) Simulations:
Protein-Ligand Complex Stability and Interaction Fluctuations
Without access to studies that have specifically investigated 1-(6-Chloropyridin-3-yl)-4-methylpiperazine using these computational methods, any attempt to create the requested article would be speculative and would not adhere to the principles of scientific accuracy.
Researchers interested in this specific compound would need to conduct novel computational studies to generate the data required to populate the outlined sections. Such research would involve identifying potential biological targets for this molecule, performing molecular docking simulations to predict its binding affinity and interaction patterns, and running molecular dynamics simulations to analyze its behavior and the stability of any predicted protein-ligand complexes.
Free Energy Perturbation Methods for Binding Affinity Prediction
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands binding to a common receptor. nih.gov This technique is rooted in statistical mechanics and molecular dynamics (MD) simulations. The core principle of FEP involves simulating a non-physical, or alchemical, transformation of one molecule into another over a series of small, discrete steps. By calculating the free energy change for each step, the total free energy difference between the two molecules can be determined with high accuracy. nih.gov
In the context of drug design, FEP can be applied to a series of analogs, including this compound, to predict how modifications to its chemical structure would affect its binding affinity for a specific biological target. nih.gov For instance, FEP calculations could be used to compare the binding of the parent compound to a derivative where the chloro group is replaced by another substituent. The results of such studies guide medicinal chemists in prioritizing which novel compounds to synthesize, thereby optimizing the lead optimization process. nih.gov FEP calculations are computationally intensive but are highly valued for their predictive power in ranking the potencies of congeneric series of ligands. nih.gov
Table 1: Representative Data from a Hypothetical FEP Calculation The following table illustrates the type of data that would be generated from an FEP study. Specific experimental or calculated values for this compound are not available in the public domain.
| Ligand Modification | Target Protein | Calculated Relative Binding Free Energy (ΔΔG, kcal/mol) | Predicted Affinity Change |
| H → F at Pyridine (B92270) C5 | Target X | Data Not Available | Data Not Available |
| CH₃ → C₂H₅ at Piperazine (B1678402) | Target X | Data Not Available | Data Not Available |
| Cl → F at Pyridine C6 | Target X | Data Not Available | Data Not Available |
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing fundamental insights into their structure, stability, and reactivity.
Density Functional Theory (DFT) is a quantum mechanical method used to examine the electronic structure of molecules. researchgate.net Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. nih.gov DFT studies can determine optimized molecular geometries, vibrational frequencies, and various electronic properties such as dipole moments and electrostatic potentials. researchgate.netmdpi.com
For this compound, DFT calculations would provide a detailed understanding of its three-dimensional conformation and the distribution of electrons within the molecule. By mapping the molecular electrostatic potential (MEP), regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. This information is critical for predicting how the molecule will interact with biological targets, such as amino acid residues in an enzyme's active site. bohrium.com
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net An FMO analysis of this compound would calculate the energies of these orbitals and the corresponding energy gap, providing valuable information about its stability and potential reactivity in biological systems. nih.gov
Table 2: Illustrative Data from a Hypothetical FMO Analysis This table shows the kind of parameters that would be calculated in an FMO study. Specific values for this compound are not publicly available.
| Parameter | Description | Hypothetical Value |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data Not Available |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |
| HOMO-LUMO Gap (eV) | Energy difference between LUMO and HOMO | Data Not Available |
| Chemical Hardness (η) | Resistance to change in electron distribution | Data Not Available |
| Electronegativity (χ) | Power of an atom to attract electrons | Data Not Available |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular bonding interactions within a molecule. acadpubl.eu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. chemrxiv.org
In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico ADMET prediction involves the use of computational models to forecast the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, such as poor absorption or high toxicity, before committing resources to synthesis and experimental testing. mdpi.com
For this compound, a range of ADMET properties would be predicted using various computational models. These include its potential for oral absorption, ability to cross the blood-brain barrier, plasma protein binding, and potential for causing toxicity. researchgate.netalliedacademies.org
A critical component of ADMET prediction is assessing a compound's metabolic stability. The cytochrome P450 (CYP450) family of enzymes is responsible for the metabolism of a vast majority of drugs. researchgate.net In silico models can predict which specific CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize a compound. nih.gov
Furthermore, these tools can identify the specific atoms or "sites of metabolism" (SOMs) on the molecule that are most susceptible to metabolic transformation, such as oxidation or dealkylation. nih.gov Predicting the metabolic fate of this compound is crucial, as rapid metabolism can lead to low bioavailability and a short duration of action, while metabolism into reactive intermediates can cause toxicity. news-medical.net Identifying potential metabolic hotspots allows for chemical modifications to block these sites and improve the compound's pharmacokinetic profile. news-medical.net
Table 3: Example of Predicted ADMET and Metabolic Stability Properties This table outlines key ADMET parameters that would be assessed using in silico models. Predicted data for this compound is not available.
| Property | Predicted Parameter | Description |
| Absorption | Human Intestinal Absorption (HIA) | Percentage of compound absorbed from the gut. |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Likelihood of the compound crossing into the central nervous system. |
| Metabolism | Primary Metabolizing CYP Isoform | The main CYP450 enzyme responsible for metabolism (e.g., CYP3A4, 2D6). |
| Metabolism | Site of Metabolism (SOM) Prediction | Identifies the molecular position most likely to be metabolized. |
| Excretion | Predicted Clearance Rate | An estimate of the rate at which the compound is removed from the body. |
| Toxicity | hERG Inhibition | Prediction of potential for cardiac toxicity. |
Membrane Permeability Assessment
The ability of a compound to pass through cellular membranes is a critical factor in its absorption and distribution. In silico models predict this permeability based on various molecular descriptors. For this compound, key descriptors influencing its membrane permeability have been calculated.
One of the primary indicators for passive diffusion across a membrane is the Topological Polar Surface Area (TPSA). A TPSA value of 28.4 Ų is computed for this compound. Generally, compounds with a TPSA of less than 140 Ų are considered to have good membrane permeability. Another factor is the number of hydrogen bond donors and acceptors; this molecule has 0 donors and 3 acceptors. The number of rotatable bonds, which influences conformational flexibility and membrane passage, is calculated to be 2. These descriptors collectively suggest a favorable profile for passive membrane permeability.
Table 1: Predicted Descriptors for Membrane Permeability
| Descriptor | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 28.4 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
This table is interactive. You can sort and filter the data.
Blood-Brain Barrier (BBB) Permeation Prediction
For compounds that may target the central nervous system (CNS), predicting their ability to cross the highly selective blood-brain barrier is crucial. While specific in silico BBB permeation models have not been published for this compound, its potential can be inferred from the same physicochemical properties used for general membrane permeability.
Models for predicting BBB permeation often rely on descriptors such as lipophilicity (LogP), molecular weight, TPSA, and the number of hydrogen bonds. The compound's molecular weight is 225.72 g/mol , well within the typical limit of <400-500 g/mol favored for CNS-active drugs. Its low TPSA (28.4 Ų) and zero hydrogen bond donors are also characteristics often associated with compounds that can penetrate the BBB. The calculated lipophilicity (XLogP3 of 2.1) further supports the potential for BBB permeation, as a moderate level of lipophilicity is often required to partition into the lipid membranes of the BBB endothelial cells.
Table 2: Physicochemical Properties for BBB Permeation Prediction
| Property | Predicted Value | General Guideline for BBB Permeation |
|---|---|---|
| Molecular Weight | 225.72 g/mol | < 400-500 g/mol |
| Topological Polar Surface Area (TPSA) | 28.4 Ų | < 90 Ų |
| Hydrogen Bond Donors | 0 | ≤ 3 |
This table is interactive. You can sort and filter the data.
Preclinical Pharmacological Investigations in Vitro and in Vivo Non Human Studies
In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental in early drug discovery to determine the affinity of a compound for a specific biological target. These assays measure the strength of the interaction between a ligand (the compound being tested) and a receptor.
Radioligand Binding Studies
Radioligand binding studies are a common technique used to characterize the interaction of a ligand with a receptor. In these experiments, a radiolabeled form of a known ligand (a radioligand) is incubated with a preparation of the target receptor. The amount of radioligand that binds to the receptor is then measured.
No publicly available data from radioligand binding studies for 1-(6-Chloropyridin-3-yl)-4-methylpiperazine could be identified. Such studies would typically determine the dissociation constant (Kd), a measure of the affinity of the radioligand for the receptor.
Competitive Binding Assays
Competitive binding assays are used to determine the affinity of an unlabeled compound (the competitor) for a receptor. In these assays, the receptor preparation is incubated with a fixed concentration of a radioligand and varying concentrations of the competitor compound. The competitor compound will compete with the radioligand for binding to the receptor.
There is no available information from competitive binding assays for this compound. Data from such assays would typically be presented as the inhibitory constant (Ki), which indicates the concentration of the competitor required to displace 50% of the specifically bound radioligand.
In Vitro Functional Assays
In vitro functional assays are designed to assess the biological effect of a compound on its target. These assays can determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has other functional activities.
Assessment of Agonist and Antagonist Activities
Functional assays are employed to determine if a compound activates (agonist activity) or inhibits (antagonist activity) a receptor's signaling pathway. These assays often measure downstream cellular responses, such as changes in second messenger levels (e.g., cAMP or calcium) or reporter gene expression.
No specific data on the agonist or antagonist activities of this compound at any receptor have been reported in the public domain.
Enzyme Inhibition Assays
Enzyme inhibition assays are used to determine the ability of a compound to interfere with the activity of a specific enzyme. These assays are crucial for identifying potential therapeutic agents that target enzymes involved in disease processes.
No information regarding the enzyme inhibition profile of this compound is publicly available.
Cellular Assays for Biological Efficacy and Selectivity
Cellular assays provide a more physiologically relevant context to evaluate a compound's biological effects. These assays can measure a compound's efficacy (the maximal response it can produce) and selectivity (its ability to produce a desired effect at a specific target without affecting other targets).
There is no publicly available data from cellular assays to determine the biological efficacy and selectivity of this compound.
Metabolic Stability Studies in Liver Microsomes
No studies detailing the metabolic stability of this compound in human or animal liver microsomes could be identified. Research in this area is crucial for predicting the in vivo clearance of a compound. Typically, such studies involve incubating the compound with liver microsomes and measuring its rate of disappearance over time to determine its half-life (t½) and intrinsic clearance (CLint). However, no such data has been published for this specific molecule.
In Vivo Animal Models for Pharmacological Effects
There is a notable absence of published in vivo studies investigating the pharmacological effects of this compound.
Neuropharmacological Effects
No research was found that explored the neuropharmacological properties of this compound in animal models. Consequently, there is no available data on its potential for neuroprotection, or its effects on anxiety-like behaviors or antidepressant activity.
Efficacy Studies in Disease Models
Specifically, no efficacy studies have been published on the use of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced neurodegeneration model. This animal model is commonly used to study Parkinson's disease, and the absence of research indicates that the potential neurorestorative or neuroprotective effects of this compound in this context remain unevaluated.
Pharmacokinetic Profiling in Animal Species
Comprehensive pharmacokinetic data for this compound in any animal species is not available in the scientific literature.
Absorption Characteristics
There are no published reports on the absorption characteristics of this compound, such as its oral bioavailability, rate of absorption, or the impact of food on its uptake.
Distribution Patterns
Information regarding the distribution patterns of this compound in vivo is also unavailable. This includes data on its volume of distribution, protein binding, and ability to cross the blood-brain barrier.
Excretion Pathways
Due to the absence of research data, a detailed account of the excretion pathways for this compound cannot be compiled. This includes the lack of information for the following subsections:
Primary Routes of Elimination: No data is available to identify the principal routes by which the compound and its potential metabolites are removed from the body (e.g., renal, hepatic, etc.).
Excretion Balance Studies: Quantitative data from mass balance studies, which would determine the percentage of the administered dose recovered in urine, feces, and bile, are not available.
Biliary Excretion and Enterohepatic Circulation: There is no information regarding the extent of biliary excretion or whether the compound undergoes enterohepatic recirculation.
Metabolite Excretion Profiles: Without metabolism data, the excretion profiles of any potential metabolites are also unknown.
A data table summarizing the excretion pathways cannot be generated due to the lack of quantitative preclinical findings.
Analytical Methodologies for Detection and Quantification
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to elucidating the molecular structure and properties of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms, NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would be expected for the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, the piperazine (B1678402) ring, and the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key to assigning each signal to a specific proton.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Signals are expected for the aromatic carbons of the chloropyridinyl moiety, the methylene carbon linking the two ring systems, the carbons of the piperazine ring, and the methyl carbon.
While specific, experimentally verified spectral data for this exact compound is not widely published in publicly accessible literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.
Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine C2-H | ~8.1-8.3 (d) | ~149-151 |
| Pyridine C4-H | ~7.5-7.7 (dd) | ~138-140 |
| Pyridine C5-H | ~7.2-7.4 (d) | ~124-126 |
| Pyridine C3 | - | ~130-132 |
| Pyridine C6 | - | ~150-152 |
| CH₂ (Methylene Bridge) | ~3.4-3.6 (s) | ~58-60 |
| Piperazine CH₂ (adjacent to N-CH₂) | ~2.4-2.6 (t) | ~54-56 |
| Piperazine CH₂ (adjacent to N-CH₃) | ~2.3-2.5 (t) | ~52-54 |
| N-CH₃ | ~2.2-2.3 (s) | ~45-47 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
MS Analysis: For this compound (C₁₁H₁₆ClN₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 225.72 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern [M+2]⁺ at about one-third the intensity of the [M]⁺ peak would be observed, confirming the presence of a single chlorine atom. Fragmentation analysis provides structural information, with common fragmentation pathways for piperazine derivatives involving cleavage of the piperazine ring or the bond connecting the two ring systems.
HRMS Analysis: High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of the protonated molecule [M+H]⁺ would be used to confirm the chemical formula C₁₁H₁₇ClN₃⁺.
Expected Mass Spectrometry Data
| Ion Type | Calculated m/z | Possible Fragment Structure |
|---|---|---|
| [M+H]⁺ | 226.1106 | Protonated parent molecule |
| Fragment 1 | 125.0112 | [C₅H₃ClN]⁺ (Chloropyridinylmethyl cation) |
| Fragment 2 | 101.1073 | [C₅H₁₃N₂]⁺ (Protonated N-methylpiperazine) |
| Fragment 3 | 57.0706 | [C₃H₇N]⁺ (Piperazine ring fragment) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
IR Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include C-H stretching from the aromatic and aliphatic parts, C=C and C=N stretching from the pyridine ring, C-N stretching from the piperazine and the linker, and C-Cl stretching.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are typically strong in Raman spectra.
Characteristic Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| 2950-2800 | C-H Stretch | Aliphatic (Piperazine, CH₂, CH₃) |
| 1600-1450 | C=C and C=N Stretch | Aromatic (Pyridine) |
| 1300-1100 | C-N Stretch | Piperazine |
| 800-600 | C-Cl Stretch | Chloropyridine |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. The presence of the chloropyridine aromatic system allows the molecule to absorb light in the UV region. The spectrum is characterized by one or more absorption maxima (λmax), which can be useful for quantitative analysis using the Beer-Lambert law. The expected absorption would be due to π → π* transitions within the pyridine ring.
Chromatographic Separation Techniques
Chromatographic methods are essential for separating the compound from impurities, determining its purity, and confirming its identity.
High-Performance Liquid Chromatography (HPLC) and LC-MS for Purity and Identity Confirmation
HPLC: High-Performance Liquid Chromatography is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable. The compound's retention time under specific conditions serves as an identifier, while the peak area allows for quantification and purity determination.
LC-MS: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly specific and sensitive analytical method. This technique confirms the identity of the peak eluting from the HPLC column by providing its mass spectrum, simultaneously verifying both the retention time and the molecular weight of the compound. This is particularly useful for identifying impurities and degradation products in a sample.
Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Chiral HPLC for Enantiomeric Purity Determination
The enantiomeric purity of a chiral drug can significantly impact its pharmacological and toxicological profile. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for the separation and quantification of enantiomers. For this compound, which possesses a chiral center, a dedicated chiral HPLC method is essential for determining the proportion of each enantiomer.
While a specific, validated method for this compound is not publicly available, methodologies developed for structurally analogous compounds, such as chlorpheniramine (B86927) and hydroxychloroquine, provide a strong basis for method development. dergipark.org.trnih.gov Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely successful for resolving a broad range of chiral compounds. dergipark.org.tr For instance, an amylose tris(3,5-dimethylphenylcarbamate) column has been effectively used for the enantioselective determination of chlorpheniramine. dergipark.org.tr
A hypothetical, yet scientifically grounded, chiral HPLC method for this compound could be developed using a similar approach. The method would likely employ a normal-phase or reversed-phase mode of chromatography. In normal-phase chromatography, a mobile phase consisting of a non-polar solvent like n-hexane, with a polar modifier such as isopropanol (B130326) or ethanol, and a basic additive like diethylamine (B46881) (DEA) to improve peak shape and resolution, would be appropriate. dergipark.org.trnih.gov
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Determination
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
The development of such a method would involve a systematic optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with a resolution factor (Rs) greater than 1.5. The method would then be validated according to International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, specificity, and robustness.
Methods for Quantification in Biological Matrices
The quantification of a drug and its metabolites in biological fluids such as plasma, serum, or urine is a critical component of pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.
Sample Preparation Strategies for Complex Biological Samples
The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. ijisrt.com The choice of sample preparation technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity of the assay. For this compound in plasma, several strategies could be employed.
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. nih.govspringernature.com After centrifugation, the supernatant containing the analyte is collected for analysis. While fast and straightforward, PPT may result in less clean extracts and potential matrix effects.
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte from the aqueous biological sample into an immiscible organic solvent. nih.govacademicjournals.org The choice of solvent is based on the polarity and pKa of the analyte. For a basic compound like this compound, adjusting the pH of the plasma sample to a basic value would facilitate its extraction into an organic solvent like methyl tert-butyl ether or ethyl acetate. LLE generally provides cleaner extracts than PPT.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide very clean extracts and high analyte recovery. researchgate.net For this compound, a mixed-mode cation exchange SPE sorbent could be utilized. The basic piperazine nitrogen would be retained on the sorbent under acidic conditions, allowing for the washing away of neutral and acidic interferences. The analyte would then be eluted with a basic organic solvent.
The selection of the most appropriate sample preparation method would be guided by the required assay performance, balancing the need for sample cleanliness, recovery, throughput, and cost.
Future Research Directions and Therapeutic Potential
Rational Design of Next-Generation Analogues for Enhanced Specificity and Potency
Rational drug design, guided by structural and mechanistic insights, is paramount for transforming a lead compound into a clinical candidate. For derivatives of 1-(6-chloropyridin-3-yl)-4-methylpiperazine, this involves a multi-pronged approach to systematically modify the molecule and improve its interaction with biological targets.
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. drugdiscoverychemistry.com This method utilizes small, low-molecular-weight chemical fragments (typically < 300 Da) that bind weakly but efficiently to a biological target. nih.govnih.gov The binding of these fragments is often detected using sensitive biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR). drugdiscoverychemistry.comnih.gov
De novo design involves the computational creation of novel molecular structures tailored to fit the structural and chemical features of a target's binding site. nih.gov Unlike traditional screening, which relies on existing compound libraries, de novo design algorithms build potential ligands atom-by-atom or fragment-by-fragment directly within the three-dimensional space of the receptor pocket. nih.gov
For a target of interest, computational tools can use the this compound scaffold as a starting point or seed structure. Algorithms can then explore vast chemical space by adding, removing, or substituting atoms and functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein and minimize steric clashes. This approach can generate entirely novel chemical entities that retain the key pharmacophoric features of the parent scaffold but possess improved potency and selectivity. nih.govnih.gov Subsequent synthesis and biological evaluation of these computationally designed molecules can validate the models and lead to the discovery of next-generation therapeutic agents. nih.gov
Polypharmacology Approaches for Multi-Target Drug Design
The traditional "one-drug, one-target" paradigm is increasingly being supplemented by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex, multifactorial diseases such as cancer or central nervous system (CNS) disorders, where hitting a single target may be insufficient for therapeutic efficacy.
Starting with the this compound scaffold, a polypharmacological approach would involve intentionally designing analogues that interact with a specific set of desired targets. For instance, in neurodegenerative diseases, an ideal agent might concurrently inhibit an enzyme like a kinase while also acting as an agonist or antagonist at a specific G-protein coupled receptor (GPCR). The design process would leverage structural information from all intended targets to create a molecule that can effectively engage each one. This requires a careful balancing of affinities to achieve the desired biological outcome without introducing off-target toxicities. By profiling compounds against broad panels of biological targets, researchers can identify and optimize multi-target activities, leading to the development of drugs with potentially superior efficacy or novel mechanisms of action.
Exploration of Novel Therapeutic Indications and Underexplored Biological Targets
The therapeutic potential of the this compound scaffold may extend beyond its initial or primary area of investigation. A systematic exploration of its activity against a wide range of biological targets could uncover novel therapeutic applications. High-throughput screening campaigns against diverse target classes, including enzymes, receptors, and ion channels, can reveal unexpected biological activities.
Furthermore, a related compound, 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine, has shown potential in preclinical models for neuroprotective effects and as an insecticide, suggesting that the broader chloropyridinyl-piperazine scaffold may interact with targets relevant to CNS disorders or pest control. This provides a rationale for formally screening this compound and its derivatives against targets implicated in neurodegeneration (e.g., dopamine (B1211576) receptors, nicotinic acetylcholine (B1216132) receptors) or other CNS conditions. Phenotypic screening, where compounds are tested for their effects on cell-based or organism-based models of disease without a preconceived target, can also be a powerful tool for discovering entirely new therapeutic uses.
Application of Advanced Computational Methodologies for Integrated Drug Discovery
Computer-Aided Drug Design (CADD) has become an indispensable part of the modern drug discovery pipeline, significantly reducing the time and cost associated with identifying and optimizing new drugs. beilstein-journals.orgnih.gov These computational methods can be broadly categorized as structure-based or ligand-based.
For the this compound scaffold, these methodologies can be applied in several ways:
Molecular Docking: If the three-dimensional structure of a potential target protein is known, molecular docking can be used to predict how analogues of the compound bind within the active site. beilstein-journals.orgmdpi.com This technique helps in prioritizing which new molecules to synthesize by predicting their binding affinity and orientation.
Virtual High-Throughput Screening (vHTS): Large virtual libraries of compounds based on the this compound core can be computationally screened against a target structure to identify the most promising candidates for synthesis and testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues has been synthesized and tested, QSAR models can be built to correlate their chemical structures with their biological activities. mdpi.com These models can then predict the activity of new, unsynthesized compounds, guiding further optimization efforts.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing details about the stability of the interaction and the role of protein flexibility. beilstein-journals.org
By integrating these computational approaches, researchers can make more informed decisions, accelerate the design-synthesis-test cycle, and enhance the efficiency of the drug discovery process. researcher.life
Integration of Omics Data for Systems Pharmacology Insights
Systems pharmacology aims to understand a drug's effect on the entire biological system by integrating multi-scale data. springernature.comnih.gov The integration of "omics" data—such as transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles)—can provide a holistic view of the cellular response to treatment with this compound or its analogues. dovepress.comfrontiersin.org
By treating cells or animal models with the compound and subsequently analyzing the changes across these different omics layers, researchers can:
Elucidate Mechanisms of Action: Omics data can reveal which biological pathways and networks are perturbed by the compound, helping to identify its primary targets and downstream effects. nih.gov
Identify Biomarkers: Changes in specific genes, proteins, or metabolites could serve as biomarkers to track the drug's efficacy or predict patient response in future clinical settings.
Uncover Off-Target Effects: A systems-level view can help in identifying unintended interactions, providing an early warning of potential side effects. nih.gov
This integrated approach moves beyond a single target and provides a comprehensive understanding of a compound's biological impact, which is crucial for its successful development as a therapeutic agent. springernature.comnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(6-Chloropyridin-3-yl)-4-methylpiperazine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 6-chloro-3-chloromethylpyridine derivatives can react with 4-methylpiperazine under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or acetonitrile. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical for isolating the product .
- Key Variables : Solvent choice, stoichiometric ratios, and reaction time significantly impact yield. For instance, excess piperazine derivatives may reduce side products like N-alkylated impurities .
Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while X-ray crystallography resolves 3D conformation. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹). Mass spectrometry (MS) validates molecular weight .
- Example : The chloropyridine ring’s electronic effects can be analyzed via ¹H NMR chemical shifts in the aromatic region (δ 7.5–8.5 ppm) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodology : Solubility is tested in buffers (pH 1–7.4) using UV-Vis spectrophotometry. Stability studies involve HPLC monitoring of degradation products under heat (40–60°C) or light exposure .
- Data : Piperazine derivatives often show pH-dependent solubility, with improved solubility in acidic media due to protonation of the piperazine nitrogen .
Advanced Research Questions
Q. How does the compound interact with neurotransmitter receptors (e.g., serotonin/dopamine receptors), and what binding assays are used to quantify affinity?
- Methodology : Radioligand binding assays (e.g., using [³H]-LSD for serotonin receptors) measure IC₅₀ values. Computational docking (e.g., AutoDock Vina) predicts binding poses in receptor active sites .
- Contradictions : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., membrane preparation methods, ligand concentrations) .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- Methodology : Systematic substitution at the piperazine or pyridine ring (e.g., halogenation, alkylation) is followed by in vitro screening (e.g., cAMP inhibition for GPCR activity).
- Findings : The 6-chloropyridin-3-yl group enhances lipophilicity and receptor affinity, while N-methylation on piperazine reduces metabolic degradation .
Q. How can computational models predict the pharmacokinetic properties of this compound?
- Methodology : QSAR models (e.g., SwissADME) estimate parameters like bioavailability, BBB permeability, and CYP450 interactions. Molecular dynamics simulations assess membrane permeability .
- Limitations : Predictions may conflict with experimental data due to unaccounted protein binding or transporter effects .
Q. What analytical strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Meta-analysis of published data identifies variables like cell line specificity (e.g., HEK293 vs. CHO cells) or assay endpoints (e.g., IC₅₀ vs. EC₅₀). Orthogonal assays (e.g., functional cAMP vs. calcium flux) validate target engagement .
- Case Study : Discrepancies in dopamine receptor affinity may arise from differences in receptor isoforms or allosteric modulation .
Experimental Design Considerations
Q. How should researchers design in vivo studies to evaluate the neuropharmacological effects of this compound?
- Methodology : Rodent models (e.g., forced swim test for antidepressant activity) require dose optimization based on pharmacokinetic data (t₁/₂, Cmax). Microdialysis can monitor neurotransmitter levels in real time .
- Controls : Include vehicle controls and reference compounds (e.g., clozapine for antipsychotic activity) .
Q. What strategies mitigate synthetic byproducts during scale-up of this compound?
- Methodology : Process analytical technology (PAT) monitors reaction progression. Recrystallization (e.g., using ethanol/water mixtures) removes impurities like unreacted chloropyridine precursors .
Notes
- References to structurally analogous compounds (e.g., ) inform methodologies due to limited direct data on this compound.
- Commercial sources (e.g., benchchem.com ) were excluded per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
